molecular formula C20H26N2O3 B2362681 9-(2-hydroxy-3-morpholinopropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 667891-09-0

9-(2-hydroxy-3-morpholinopropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B2362681
CAS No.: 667891-09-0
M. Wt: 342.439
InChI Key: VFVJOOARWPANAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-hydroxy-3-morpholinopropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a carbazole core, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-hydroxy-3-morpholinopropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multiple steps, starting with the preparation of the carbazole core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the carbazole ring. Subsequent functionalization of the carbazole core with a 2-hydroxy-3-morpholinopropyl group is achieved through nucleophilic substitution reactions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and temperatures around 80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

9-(2-hydroxy-3-morpholinopropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

9-(2-hydroxy-3-morpholinopropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(2-hydroxy-3-morpholinopropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or modulation of neurotransmitter release in neurological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(2-hydroxy-3-morpholinopropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one apart is its carbazole core, which provides enhanced stability and versatility in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and its potential therapeutic applications.

Properties

IUPAC Name

9-(2-hydroxy-3-morpholin-4-ylpropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-14-5-6-18-17(11-14)16-3-2-4-19(24)20(16)22(18)13-15(23)12-21-7-9-25-10-8-21/h5-6,11,15,23H,2-4,7-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVJOOARWPANAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4CCOCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.